N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-(3,4-Dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a synthetic amide derivative featuring a central ethanediamide (-NHCOCONH-) linker bridging two aromatic moieties: a 3,4-dimethoxyphenyl group and a pyridin-4-ylmethyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to methoxy groups) and hydrogen-bonding capacity (via the diamide backbone).
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-13-4-3-12(9-14(13)23-2)19-16(21)15(20)18-10-11-5-7-17-8-6-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHIMMUAHFYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 3,4-dimethoxyaniline is reacted with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The amine is then reacted with an appropriate acylating agent, such as ethyl chloroformate, to form the final ethanediamide compound.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Substituent Variations
The ethanediamide linker distinguishes the target compound from analogues with alternative linkages:
- Propionamide-linked Piperidine Analogues (): Compounds like N-phenyl-N-(piperidin-4-yl)propionamide replace the ethanediamide with a propionamide (-NHCOCH2CH2-) group. Synthesis involves propionyl chloride under basic conditions, yielding intermediates for opioid receptor ligands .
- Sulfamoyl-linked Pentanamide (): The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide features a sulfamoyl (-SO2NH-) linker. The sulfamoyl group increases polarity and acidity compared to the ethanediamide, as seen in its higher molecular weight (493.53 g/mol) and yellowish-white crystalline appearance .
Table 1: Key Structural and Physical Properties
Substituent Position and Electronic Effects
- Pyridinyl Position : The target compound’s pyridin-4-yl group contrasts with pyridin-2-yl substituents (). The 4-position on pyridine enhances symmetry and may alter π-π stacking interactions compared to the sterically hindered 2-position .
- Methoxy Group Orientation : The 3,4-dimethoxyphenyl group in the target compound is shared with the azanium derivative in . This substitution pattern increases electron-donating capacity and lipophilicity, which could enhance membrane permeability compared to nitro-substituted analogues (e.g., ’s nitro-phenyl derivatives) .
Physicochemical and Spectroscopic Properties
- Solubility : The ethanediamide linker likely improves aqueous solubility compared to ’s azanium chloride (a charged species with dihydrate crystallization) .
- Spectroscopy : Theoretical studies on nitro-phenyl analogues () emphasize the role of charge transfer and dipole moments in UV-Vis absorption, which could guide analysis of the target compound’s electronic properties .
Research Implications and Gaps
- Structural Optimization : The pyridin-4-yl and dimethoxyphenyl motifs in the target compound offer a balance of hydrophobicity and hydrogen-bonding capacity, making it a candidate for further derivatization (e.g., halogenation or alkylation) .
- Data Limitations : Direct comparative data on biological activity, crystallography, or thermodynamics are absent in the provided evidence. Future studies should prioritize experimental characterization of the target compound’s stability and receptor affinity.
Biological Activity
N-(3,4-dimethoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dimethoxyphenyl group and a pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 284.35 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.36 |
| H-bond Acceptors | 4 |
| H-bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticonvulsant Activity : Research indicates that this compound exhibits anticonvulsant properties. In a study involving in vivo models, it was shown to significantly reduce seizure activity in mice subjected to maximal electroshock (MES) tests .
- Cytotoxicity : Preliminary studies suggest that the compound has cytotoxic effects against certain cancer cell lines. It demonstrated significant inhibition of cell proliferation in B16 melanoma cells, indicating potential as an anticancer agent .
- Metal Chelation : The presence of nitrogen atoms in the structure allows the compound to chelate metal ions, which may enhance its bioactivity in metalloprotein interactions.
In Vivo Studies
A recent study assessed the anticonvulsant potential of this compound through various pharmacological tests:
- ED50 and TD50 Calculations : The effective dose (ED50) and toxic dose (TD50) were calculated, showing a favorable protective index which suggests a low toxicity profile while maintaining efficacy against seizures .
- Behavioral Assessment : Open field tests indicated that the compound did not significantly alter the behavioral responses of treated animals, suggesting minimal side effects on anxiety or psychomotor activity .
In Silico Studies
Molecular docking studies revealed that this compound binds effectively to target proteins associated with seizure pathways. The binding affinities were comparable to known anticonvulsants, supporting its potential use in epilepsy treatment .
Case Studies
- Anticancer Activity : In a study involving various tetrahedral complexes with similar structural motifs, compounds analogous to this compound exhibited significant antitumor activity across multiple models. The results indicated that modifications in substituents can enhance or diminish cytotoxic effects .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of compounds with similar structures in models of oxidative stress-induced neuronal damage. These findings suggest that this compound may offer protective benefits in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
